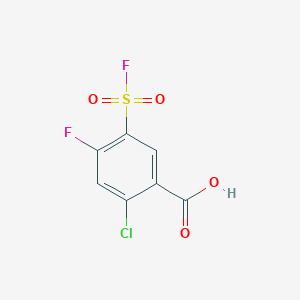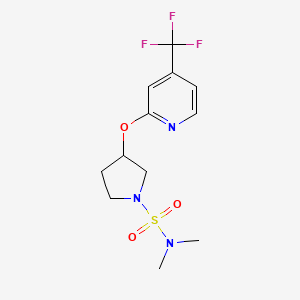
N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a trifluoromethylpyridine (TFMP) group, which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are widely used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has led to many recent advances in these fields . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” is complex and includes a pyrrolidine ring and a trifluoromethylpyridine group . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The trifluoromethylpyridine group is a key structural motif in active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving “N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” are likely complex and specific to the particular application of the compound. The reactions may involve the pyrrolidine ring or the trifluoromethylpyridine group .Physical And Chemical Properties Analysis
The physical and chemical properties of “N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” are likely influenced by its complex molecular structure, including the pyrrolidine ring and the trifluoromethylpyridine group .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs . The presence of this group in N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide suggests potential applications in the development of new medications, particularly those targeting central nervous system disorders, where such structural motifs are often beneficial.
Agrochemical Research
Compounds with a trifluoromethylpyridine moiety, like our compound of interest, are frequently used in the agrochemical industry. They serve as key structural motifs in active ingredients for pesticides and herbicides, providing protection for crops against a variety of pests .
Mécanisme D'action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl (-cf3) group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s ability to inhibit the target enzyme.
Biochemical Pathways
The inhibition of the reverse transcriptase enzyme suggests that it may interfere with the replication of certain viruses, affecting their life cycle and proliferation .
Pharmacokinetics
For instance, the pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Result of Action
The inhibition of the reverse transcriptase enzyme suggests that it may prevent the replication of certain viruses, thereby inhibiting their proliferation .
Safety and Hazards
The safety and hazards associated with “N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” would depend on its specific use and handling. It’s important to refer to the appropriate safety data sheets for information on potential hazards, protective measures, and safety precautions .
Orientations Futures
The future directions for research and development of “N,N-dimethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-sulfonamide” could include exploring new applications in the agrochemical, pharmaceutical, and functional materials fields . The unique properties of the compound make it a promising candidate for further study .
Propriétés
IUPAC Name |
N,N-dimethyl-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3S/c1-17(2)22(19,20)18-6-4-10(8-18)21-11-7-9(3-5-16-11)12(13,14)15/h3,5,7,10H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVPEBUCVIUUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)OC2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)
![Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2889603.png)

![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)
![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)
![6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2889613.png)
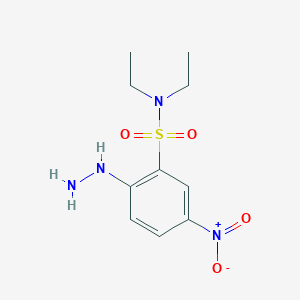
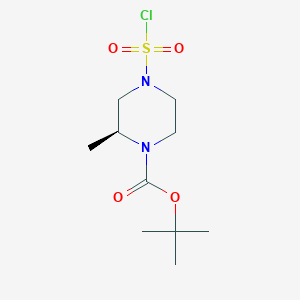
![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

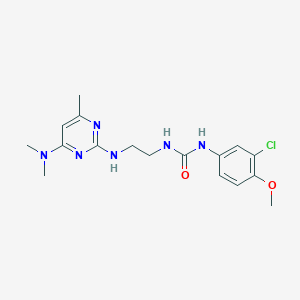
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)
